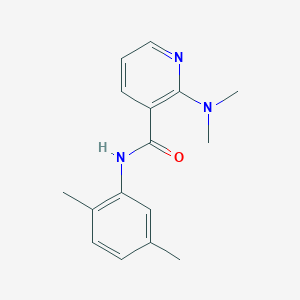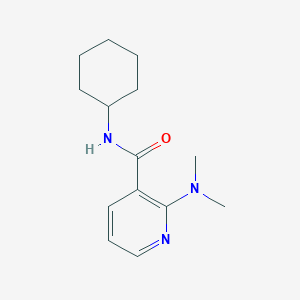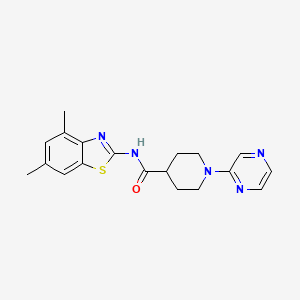![molecular formula C13H9BrN2O3 B7498238 3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPFBO and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BPFBO is not yet fully understood. However, studies have shown that BPFBO can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. BPFBO has also been found to induce DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
BPFBO has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BPFBO can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. BPFBO has also been found to exhibit anti-oxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPFBO in lab experiments is its potent anti-cancer properties. BPFBO has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using BPFBO in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and administration of BPFBO.
Direcciones Futuras
There are several future directions for the study of BPFBO. One of the most promising areas of research is the development of new cancer therapies based on BPFBO. Further studies are needed to determine the optimal dosage and administration of BPFBO in cancer patients. Additionally, studies are needed to determine the potential side effects of BPFBO and its long-term safety. Other future directions for the study of BPFBO include its potential use in the treatment of inflammatory diseases and its mechanism of action.
Métodos De Síntesis
The synthesis of BPFBO involves the reaction between 2-bromophenol, furfural, and hydrazine hydrate. The reaction takes place in the presence of a catalyst and results in the formation of BPFBO. The synthesis of BPFBO has been extensively studied and optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
BPFBO has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications of BPFBO is in the field of cancer research. Studies have shown that BPFBO has potent anti-cancer properties and can induce apoptosis in cancer cells. BPFBO has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-[(2-bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-4-1-2-5-10(9)18-8-12-15-13(19-16-12)11-6-3-7-17-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQVZNHFNUKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NOC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498173.png)


![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)

![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)
